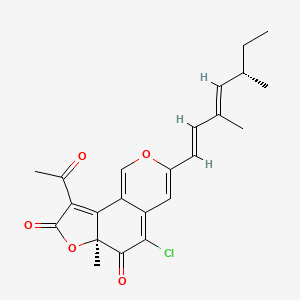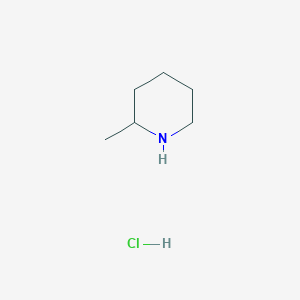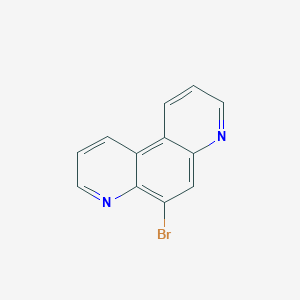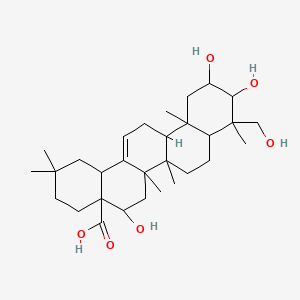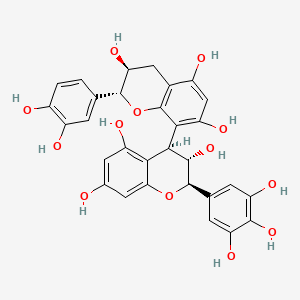
(+)-Gallocatechin-(4alpha->8)-(+)-catechin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(+)-gallocatechin-(4alpha->8)-(+)-catechin is a proanthocyanidin consisting of (+)-gallocatechin and (+)-catechin units joined by a (4alpha->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (+)-gallocatechin and a (+)-catechin.
Scientific Research Applications
Proanthocyanidin Identification and Distribution in Hops
Li and Deinzer (2006) identified several hop proanthocyanidin oligomers and flavan-3-ol monomers in different hop varieties, including gallocatechin-(4alpha-->8)-catechin. This study highlighted the variable proanthocyanidin profiles in hops based on geographic origin and cultivar differences, suggesting potential applications in the brewing industry and plant science research Li & Deinzer, 2006.
Polyphenols from Eucalyptus Ovata
Santos and Waterman (2001) isolated compounds including the trimer gallocatechin-(4alpha-8)-gallocatechin-(4alpha-8)-catechin from Eucalyptus ovata leaves, indicating a potential application in exploring natural antioxidants and bioactive compounds in plant-based studies Santos & Waterman, 2001.
Antioxidant Properties of Gallocatechin and Prodelphinidins
Plumb et al. (2002) studied the antioxidant properties of gallocatechins and prodelphinidins, including gallocatechin-(4-8)-catechin and gallocatechin-(4-8)-gallocatechin, isolated from pomegranate peel. This study contributes to understanding the antioxidant effects of these compounds and their potential application in health and nutritional sciences Plumb et al., 2002.
Inhibition of Metalloproteinase-9 Activity
Dell’Agli et al. (2005) explored the relationship between the chemical structure of catechins, including gallocatechin analogues, and their ability to modulate the activity of matrix metalloproteinase-9 (MMP-9). This research provides insights into the potential therapeutic applications of gallocatechin derivatives in treating conditions related to MMP-9 activity Dell’Agli et al., 2005.
Effects on Bone Metabolism
Ko et al. (2009) investigated the effects of tea catechins, including gallocatechin, on bone metabolism. Their findings suggest the potential application of these compounds in promoting bone health and treating bone-related diseases Ko et al., 2009.
properties
Product Name |
(+)-Gallocatechin-(4alpha->8)-(+)-catechin |
|---|---|
Molecular Formula |
C30H26O13 |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(11-4-19(37)26(40)20(38)5-11)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)10-1-2-14(32)16(34)3-10/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25-,27-,28+,29+/m0/s1 |
InChI Key |
ZYDDITZPGFXQSD-SMSOEIQDSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



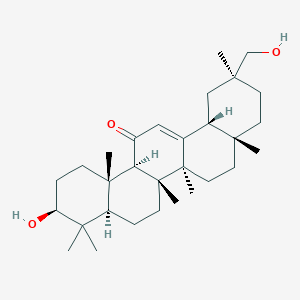
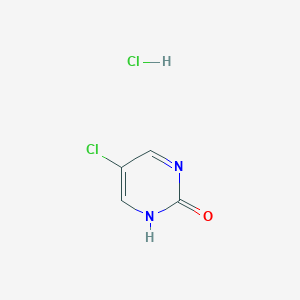
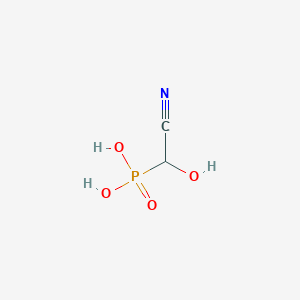
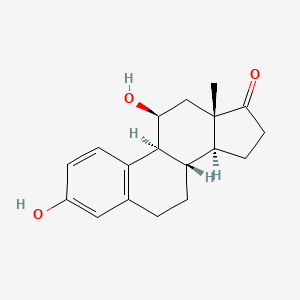
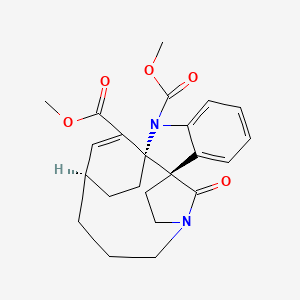
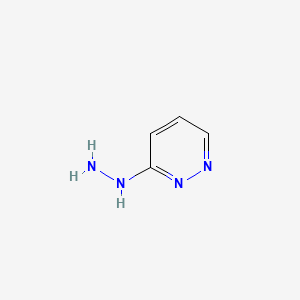
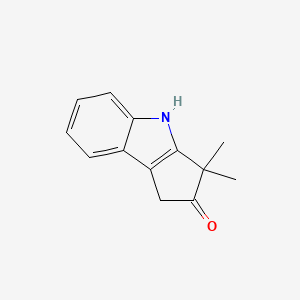
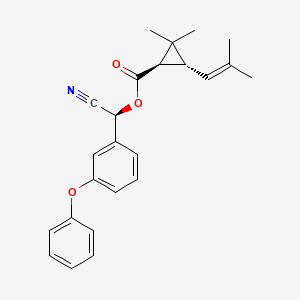
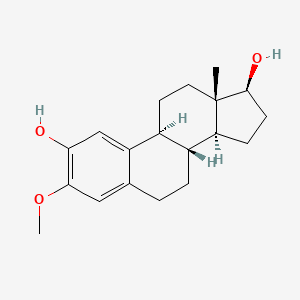
![[(1S,2S,4R,7Z,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1252375.png)
